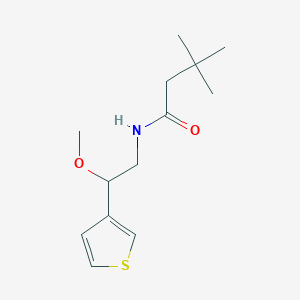
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide” is a synthetic compound. It contains a thiophene ring, which is a sulfur-containing heterocycle . The compound also contains a methoxy group and an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a thiophene with an appropriate methoxyethylamine to form the “N-(2-methoxy-2-(thiophen-3-yl)ethyl)” part of the molecule. The “3,3-dimethylbutanamide” part could be formed through a separate reaction and then combined with the first part .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, a methoxy group (-OCH3), and an amide group (-CONH2). The thiophene ring contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic .Chemical Reactions Analysis
Thiophenes can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophenes generally have good thermal stability and are resistant to oxidation and reduction .科学的研究の応用
Chemical Synthesis and Reactivity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide's related compounds have been explored in various chemical synthesis and reactivity studies. For instance, ethoxycarbonyl and methoxycarbonyl methanesulphenyl chlorides form ethyl and methyl thioxoacetates upon reaction with triethylamine, indicating potential utility in generating thiocarbonyl compounds from sulphenyl chlorides through 1,2-elimination processes (Bladon et al., 1985). Similarly, directed lithiation of certain carbamate and urea derivatives shows the potential for site-specific functionalization, creating avenues for the synthesis of substituted products, which is crucial for the development of pharmaceuticals and agrochemicals (Smith, El‐Hiti, & Alshammari, 2013).
Environmental Chemistry
Analytical methods have been developed for detecting herbicides and their degradation products in natural water, showcasing the relevance of chemical analysis in environmental monitoring. This includes methodologies for isolating compounds like dimethenamid and flufenacet, alongside their sulfonic and oxanilic acid degradates, from water samples. Such studies underscore the importance of detecting and understanding the environmental fate of chemical substances (Zimmerman, Schneider, & Thurman, 2002).
Materials Science
In materials science, the design and synthesis of compounds based on thiophene derivatives, such as tetraphenylethylene (TPE) methoxylates, have been shown to exhibit aggregation-induced emission (AIE) and mechanofluorochromic performances. This has significant implications for the development of new materials for optical and electronic applications, including anti-counterfeiting inks and organic electronics (Qi et al., 2013).
Pharmacology and Drug Design
Research into the biological activities of thiophene derivatives has identified compounds with pronounced anti-proliferative activity and tumor cell selectivity. Such studies are pivotal in drug discovery efforts aimed at developing new anticancer agents. The detailed investigation of the structure-activity relationships of these compounds provides insights into designing more effective and selective therapeutic agents (Thomas et al., 2017).
特性
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)7-12(15)14-8-11(16-4)10-5-6-17-9-10/h5-6,9,11H,7-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXUBSWLXBPVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CSC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
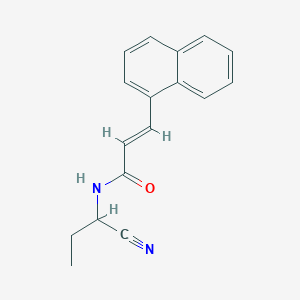
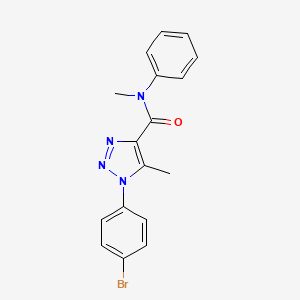
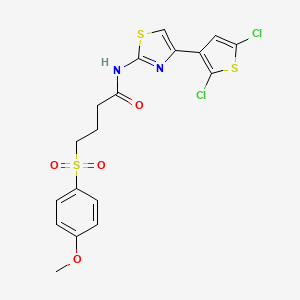

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
![2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2987024.png)
![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)
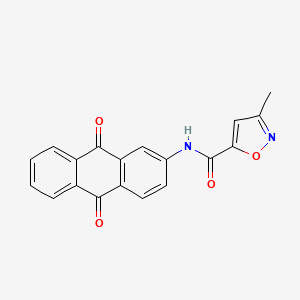
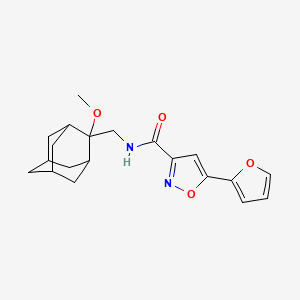
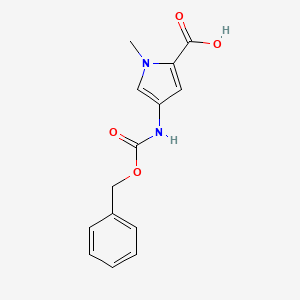
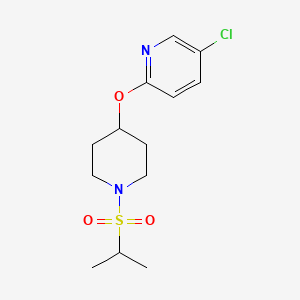
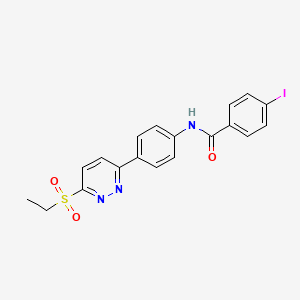
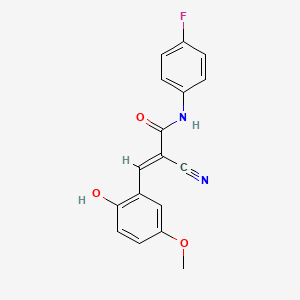
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
